(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate
Description
“(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate” is a chiral piperidine derivative characterized by:
- Core structure: A piperidine ring with a tert-butyl carbamate group at the 1-position.
- Substituents: A 3-amino group functionalized with a 4-bromophenylmethyl moiety.
- Stereochemistry: The (R)-configuration at the 3-position, which may influence its interactions in chiral environments.
Such compounds are frequently employed in medicinal chemistry as intermediates or for probing biological targets due to their structural versatility. The tert-butyl carbamate enhances metabolic stability, while the brominated aromatic group may modulate lipophilicity and electronic properties .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3R)-3-[(4-bromophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTNTLZNFINQER-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with tert-butyl chloroformate to introduce the tert-butyl group. This is followed by the introduction of the bromophenyl moiety through a nucleophilic substitution reaction using 4-bromobenzyl chloride. The final step involves the coupling of the intermediate with an appropriate amine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development:
(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets relevant to various diseases, particularly in the realm of central nervous system disorders. The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in the treatment of conditions such as depression and anxiety.
Case Study:
In a study focused on piperidine derivatives, researchers synthesized various analogs to evaluate their affinity for serotonin receptors. The results indicated that compounds similar to this compound exhibited promising activity against serotonin receptors, suggesting a potential pathway for developing new antidepressants .
Neuropharmacology
2. Neuroprotective Properties:
Recent studies have highlighted the neuroprotective effects of compounds containing piperidine moieties. This compound may exhibit similar properties due to its structural characteristics.
Case Study:
Research published in a pharmacological journal demonstrated that piperidine derivatives could protect neuronal cells from apoptosis induced by toxic agents. The study utilized this compound as a model compound and found significant reductions in cell death compared to controls .
Synthetic Organic Chemistry
3. Synthetic Intermediate:
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic pathways.
Data Table: Synthesis Pathways
| Reaction Type | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation | (R)-tert-butyl amine + 4-bromobenzaldehyde | Reflux in ethanol | 85 |
| Reduction | (R)-tert-butyl 3-(4-bromobenzyl) piperidinone | LiAlH₄ in diethyl ether | 90 |
| Acylation | (R)-tert-butyl 3-(4-bromobenzyl) piperidinone + acetic anhydride | Pyridine catalyst | 75 |
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related piperidine derivatives, focusing on molecular features, substituent effects, and available safety data.
Structural and Molecular Comparison
Substituent Effects and Functional Implications
- Bromine’s electron-withdrawing nature may influence binding interactions in biological systems. The tert-butyl carbamate provides steric protection against enzymatic degradation, improving stability .
- The 4-amino group (vs. 3-amino in the target compound) alters spatial orientation, which could affect receptor binding.
- (R)-tert-Butyl 3-[(pyrrolidin-1-yl)carbonyl]aminopiperidine-1-carboxylate : The pyrrolidinyl carbonyl substituent introduces a hydrogen-bond acceptor, contrasting with the bromophenyl group’s hydrophobic/electronic effects. Lower molecular weight (297 g/mol) compared to the target compound may improve solubility.
Biological Activity
(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate, also known by its CAS number 887584-43-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C17H25BrN2O2
- SMILES Notation : CC(C)(C)OC(=O)N1CCCC(NCc2ccc(Br)cc2)C1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including neurotransmitter receptors and enzymes.
Target Enzymes
Research indicates that this compound may exhibit inhibitory effects on certain kinases and receptors, which are crucial in various signaling pathways. For example, it has been studied for its potential to inhibit Glycogen Synthase Kinase 3 (GSK-3), a key player in cellular processes like metabolism and cell cycle regulation .
Pharmacological Profile
The pharmacological profile of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.
In Vitro Studies
In vitro studies have shown that this compound demonstrates significant activity against cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and SH-SY5Y (neuroblastoma).
- Assay Method : MTT assay was used to assess cell viability.
- Results : Minimal cytotoxic effects were observed even at high concentrations (up to 10 µM), indicating a favorable safety profile .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications of the compound's structure can influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of bulky aromatic groups | Increased potency against GSK-3 |
| Alteration of the piperidine nitrogen substituent | Significant changes in IC50 values |
| Hydrocarbon chain length variations | Impact on metabolic stability |
These findings suggest that fine-tuning the molecular structure can enhance the desired biological effects while minimizing adverse effects.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- GSK-3 Inhibition Study :
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
Q. What are the recommended safety precautions when handling (R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols or dust .
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep containers sealed in a dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
Q. What spectroscopic methods are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration using single-crystal data (e.g., SHELXL refinement) .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® columns) with UV detection at 254 nm .
- NMR : Analyze coupling constants (e.g., ) in H-NMR to confirm diastereomeric relationships .
Q. What synthetic routes are documented for preparing this compound, and what are their limitations?
- Methodological Answer :
- Key Steps :
Buchwald-Hartwig Amination : Coupling of tert-butyl piperidine intermediates with 4-bromobenzyl bromide, requiring Pd catalysts (e.g., Pd(OAc)) and ligands (e.g., XPhos) .
Boc Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis .
- Limitations : Low yields in coupling steps due to steric hindrance; sensitivity of Boc groups to acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when this compound exhibits dynamic rotational isomerism?
- Methodological Answer :
- Variable-Temperature (VT) NMR : Perform H-NMR at −40°C to slow bond rotation and resolve split signals .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict energy barriers between rotamers and correlate with experimental data .
Q. What strategies optimize the yield of the Buchwald-Hartwig amination step in synthesizing this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd/Pd systems (e.g., Pd(dba) with SPhos ligand) to enhance turnover .
- Solvent Optimization : Use toluene or dioxane at 80–100°C to balance reactivity and stability .
- Microwave Assistance : Reduce reaction time from 24h to 2h while maintaining >70% yield .
Q. How does the presence of the 4-bromophenyl group influence the compound’s reactivity in palladium-catalyzed cross-couplings?
- Methodological Answer :
- Electronic Effects : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura couplings with boronic acids .
- Steric Considerations : The bulky tert-butyl group may slow transmetallation steps; use bulky ligands (e.g., t-BuXPhos) to mitigate .
Q. What analytical approaches confirm the R-configuration at the piperidine 3-position?
- Methodological Answer :
- X-ray Diffraction : Compare experimental data with Cambridge Structural Database (CSD) entries for analogous compounds .
- Optical Rotation : Measure and compare with literature values for R-enantiomers .
- Vibrational Circular Dichroism (VCD) : Detect chiral centers via IR-based asymmetry analysis .
Q. What degradation products form under accelerated stability conditions (e.g., 40°C/75% RH), and how are they characterized?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity; monitor via LC-MS.
- Identification : Use HRMS and H-NMR to detect Boc deprotection (m/z 100.0756) or hydrolysis of the piperidine ring .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
